6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid
Description
Historical Development of Quinoline Derivatives
The quinoline nucleus, first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, laid the foundation for over a century of derivative synthesis. Early innovations included the Skraup reaction (1880), which enabled laboratory-scale quinoline production via glycerol and aniline condensation, and the Combes quinoline synthesis (1888), which introduced β-diketones as substrates for generating 2,4-substituted quinolines. The Friedlander synthesis (1882) further expanded structural diversity by coupling 2-aminobenzaldehydes with ketones. These methods facilitated the development of antimalarial agents like quinine and chloroquine, establishing quinoline as a privileged scaffold in drug discovery. The introduction of carboxylic acid groups at the 4-position marked a pivotal shift, enabling enhanced hydrogen bonding with biological targets while maintaining aromatic stability.
Academic Significance of the Quinoline-4-carboxylic Acid Scaffold
Quinoline-4-carboxylic acids exhibit broad pharmacological relevance due to their dual functionality: the quinoline core provides planar aromaticity for intercalation or π-stacking, while the carboxylic acid group enables salt formation and target-specific interactions. For example, ciprofloxacin, a fluoroquinolone antibiotic, leverages this scaffold to inhibit bacterial DNA gyrase. Similarly, topotecan, an anticancer agent, incorporates a quinoline-4-carboxylic acid moiety to stabilize topoisomerase I-DNA complexes.
| Derivative | Application | Mechanism of Action |
|---|---|---|
| Ciprofloxacin | Antibacterial | DNA gyrase inhibition |
| Topotecan | Anticancer | Topoisomerase I inhibition |
| Bedaquiline | Anti-tubercular | ATP synthase inhibition |
The electron-withdrawing nature of the carboxylic acid group also modulates the quinoline ring’s electronic properties, enhancing binding affinity to metalloenzymes and nucleic acids.
Classification Within Bioactive Heterocyclic Compounds
Quinoline-4-carboxylic acids belong to the broader family of nitrogen-containing heterocycles, which includes pyridine, indole, and isoquinoline derivatives. Unlike monocyclic pyridines, the fused benzene ring in quinolines increases hydrophobicity and π-surface area, favoring interactions with hydrophobic protein pockets. Bromine and trifluoromethyl substituents further augment these properties: bromine elevates molecular polarizability, while the trifluoromethyl group enhances metabolic stability and lipophilicity. This combination positions 6-bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid as a potent candidate for targeting enzymes with hydrophobic active sites, such as cytochrome P450 isoforms.
Brominated and Trifluoromethyl-Substituted Quinolines in Research
The strategic incorporation of bromine and trifluoromethyl groups into quinoline derivatives has unlocked novel bioactivities. Bromine’s steric and electronic effects improve binding to aromatic residues in proteins, as evidenced by brominated quinolines’ efficacy against Plasmodium falciparum. Trifluoromethyl groups, with their strong electron-withdrawing nature, reduce basicity and increase resistance to oxidative metabolism, prolonging in vivo half-lives. For instance, 6-bromo-2-(4-bromophenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid (PubChem CID: 5275531) demonstrates dual bromine substitution at positions 6 and 2, enhancing halogen bonding with target proteins.
| Substituent | Effect on Bioactivity | Example Application |
|---|---|---|
| Bromine | Enhanced halogen bonding | Antimalarial agents |
| Trifluoromethyl | Increased metabolic stability | Antiviral therapies |
| Vinyl linkage | Conformational flexibility | Enzyme inhibition |
Contemporary Academic Research Landscape
Recent studies focus on optimizing synthetic routes and expanding therapeutic applications. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, enable precise introduction of aryl and vinyl groups at the quinoline 2-position. Computational models, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, guide the design of derivatives with improved affinity for kinases and microbial targets. Emerging applications include photodynamic therapy agents, where the quinoline core’s fluorescence is harnessed for selective cell targeting. Collaborative efforts between synthetic chemists and pharmacologists continue to elucidate this compound’s full potential in addressing antibiotic resistance and oncogenic signaling pathways.
Properties
IUPAC Name |
6-bromo-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrF3NO2/c20-13-5-7-17-15(9-13)16(18(25)26)10-14(24-17)6-4-11-2-1-3-12(8-11)19(21,22)23/h1-10H,(H,25,26)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUUPQRQZLKZNH-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in various medicinal chemistry applications due to its unique structural attributes:
Antimicrobial Activity
Research indicates that quinoline derivatives, including 6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid, exhibit antimicrobial properties. The incorporation of the trifluoromethyl group enhances the lipophilicity and electronic properties of the molecule, which can lead to increased interaction with microbial targets. Studies have demonstrated that such compounds can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Research has documented that certain quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways . The specific interactions of this compound with cancer cell lines warrant further investigation.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis routes and SAR is crucial for optimizing the compound's efficacy:
Structure-Activity Relationship
The presence of electron-withdrawing groups like bromine and trifluoromethyl significantly influences the compound's biological activity. Studies indicate that these modifications enhance binding affinity to biological targets, which is critical for developing effective therapeutics .
Antibacterial Studies
In vitro studies have revealed that derivatives of quinoline with similar structures to this compound demonstrate varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar functional groups have shown Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
Anticancer Research
Recent investigations have highlighted the potential of fluorinated quinolines in targeting specific cancer cell lines. The compound's ability to inhibit key enzymes involved in cancer metabolism has been noted, suggesting a pathway for therapeutic application . Further research is required to elucidate the precise mechanisms through which this compound exerts its effects.
Mechanism of Action
The mechanism of action of 6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group and the quinoline moiety play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of the Trifluoromethyl Group
6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid (CAS: 926216-76-4)
- Structural Difference : The trifluoromethyl group is at the para position of the phenyl ring instead of meta.
- Molecular Weight : 422.20 g/mol (identical to the meta isomer).
- Impact: The para-CF₃ group may alter steric interactions in binding pockets compared to the meta-CF₃ isomer.
Substituent Variations on the Phenyl Ring
6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid (CAS: 926209-48-5)
- Structural Difference : Replaces the trifluoromethyl group with a 4-ethylphenyl moiety.
- Molecular Formula: C₂₀H₁₆BrNO₂; MW: 382.2 g/mol.
- Impact: The ethyl group is less electron-withdrawing than CF₃, reducing the compound’s electrophilicity. Lower molecular weight may improve solubility in nonpolar solvents .
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid (CAS: 351329-40-3)
- Structural Difference : Features methoxy groups at positions 2 and 4 of the phenyl ring.
- Molecular Formula: C₁₈H₁₄BrNO₄; MW: 388.2 g/mol.
- Impact :
Modifications to the Quinoline Core
6-Bromo-3-methyl-2-(3-trifluoromethylphenyl)quinoline-4-carboxylic acid (CAS: 1586-30-7)
- Structural Difference: Adds a methyl group at position 3 of the quinoline core.
- Molecular Formula: C₁₈H₁₁BrF₃NO₂; MW: 410.19 g/mol.
- Slightly lower molecular weight compared to the target compound (422.20 vs. 410.19) .
6-Bromo-2-(4-isopropoxyphenyl)-3-methylquinoline-4-carboxylic acid
- Structural Difference : Contains a 4-isopropoxyphenyl group and a 3-methyl substituent.
- Molecular Formula: C₂₀H₁₈BrNO₃; MW: 400.27 g/mol.
- The additional methyl group at position 3 may stabilize the quinoline ring conformation .
Functional Group Replacements
6-Bromo-2-phenylquinoline-4-carboxylic acid (CAS: 173676-54-5)
- Structural Difference : Replaces the ethenyl-trifluoromethylphenyl group with a simple phenyl ring .
- Molecular Formula: C₁₆H₁₀BrNO₂; MW: 344.17 g/mol.
- Impact :
- Loss of the CF₃ group reduces electronegativity and metabolic stability.
- Simplified structure may lower synthetic complexity but diminish target affinity .
Biological Activity
6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C23H13BrF3NO3
- Molecular Weight : 488.25 g/mol
- CAS Number : 627068-70-6
The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors that regulate cellular processes such as apoptosis and cell proliferation. The trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and targets .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, preliminary screening has demonstrated that derivatives in the quinoline series often display significant cytotoxicity against leukemia and solid tumor cell lines .
Table 1: Anticancer Activity of this compound
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits moderate inhibitory effects against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell membranes .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted on various quinoline derivatives demonstrated that substituents like trifluoromethyl significantly enhance anticancer activity through increased binding affinity to target proteins involved in cell cycle regulation . The study found that compounds with similar structures to this compound showed IC50 values significantly lower than those without such substitutions. -
Molecular Docking Studies :
Molecular docking studies have elucidated the binding interactions between this compound and key enzymes involved in cancer progression, such as SIRT3. The results indicated that the trifluoromethyl group participates in π–π stacking interactions, enhancing binding stability and specificity .
Q & A
Q. How to address discrepancies in reported biological activity across studies?
- Root Causes : Variability in assay conditions (e.g., cell lines, solvent carriers) or impurity levels in test samples.
- Mitigation : Standardize protocols (e.g., ISO 10993 for cytotoxicity) and validate purity via HPLC before testing .
Q. Why do synthetic yields vary between literature reports?
- Key Factors :
- Reaction Scale : Microscale reactions may have lower yields due to handling losses.
- Purification Methods : Silica gel vs. recrystallization impacts recovery rates .
Methodological Tables
Table 1 : Key Synthetic Parameters and Yields
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | HSO, EtOH, reflux | 60–70 | |
| Hydrolysis | NaOH/MeOH, 4 hours | 85–90 | |
| Purification | Silica gel (petroleum ether:EtOAc) | 75–80 |
Table 2 : Computational Parameters for Activity Prediction
| Method | Software/Tool | Target Protein | Reference |
|---|---|---|---|
| Molecular Docking | AutoDock Vina | EGFR Kinase | |
| DFT Calculations | Gaussian 09 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
